

Application Notes & Protocols: Regioselective Reactions of Dimethyl Cyanocarbonimidodithioate in Heterocyclic Synthesis

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Compound of Interest

Compound Name: *Dimethyl cyanocarbonimidodithioate*

Cat. No.: *B147598*

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Abstract

Dimethyl cyanocarbonimidodithioate, also known as dimethyl N-cyanodithioiminocarbonate, is a highly versatile and reactive building block in modern organic synthesis.[1][2] Its unique molecular architecture, featuring a central electrophilic carbon atom flanked by two methylthio leaving groups and activated by an adjacent cyano group, allows for a wide range of regioselective reactions. This guide provides an in-depth exploration of the reactivity of this reagent, focusing on its application in the synthesis of diverse and biologically significant heterocyclic compounds.[2] We will delve into the mechanistic underpinnings that govern regioselectivity in its reactions with various mono- and dinucleophiles, including amines, hydrazines, and active methylene compounds. Detailed, field-proven protocols and data are presented to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful reagent.

Introduction to Dimethyl Cyanocarbonimidodithioate

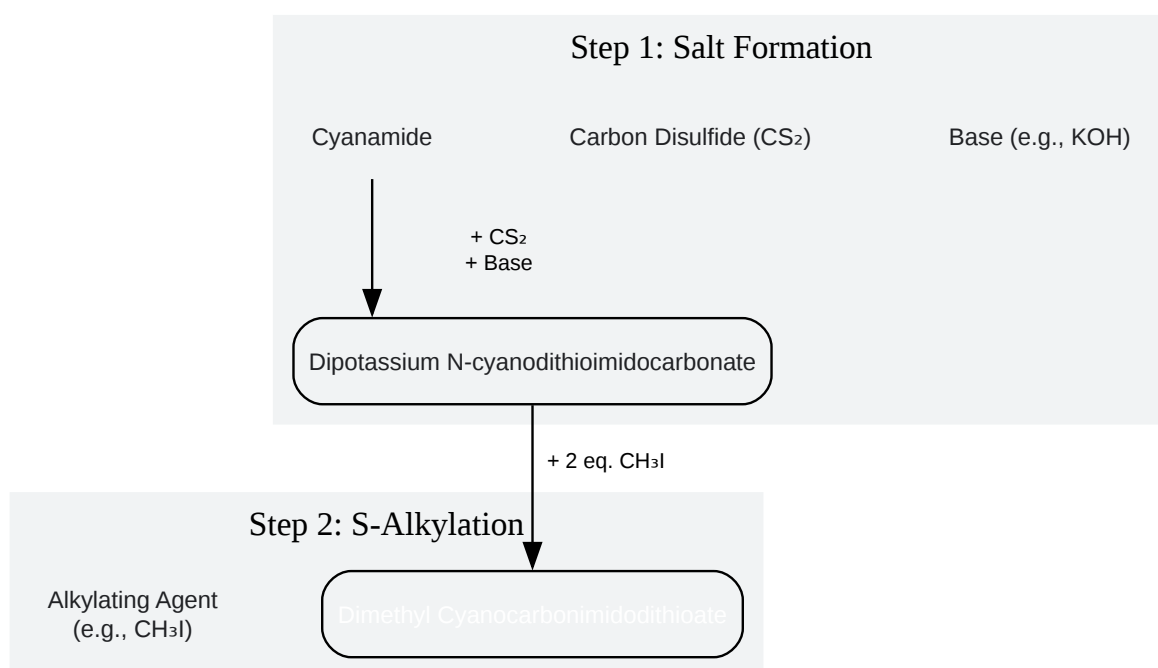
Dimethyl cyanocarbonimidodithioate (CAS No. 10191-60-3) is a stable, off-white crystalline solid with the molecular formula $C_4H_6N_2S_2$. [3][4][5] Its structure features a central sp^2 -

hybridized carbon atom double-bonded to a cyanoimino nitrogen and single-bonded to two sulfur atoms, each bearing a methyl group. This arrangement makes the central carbon highly electrophilic and susceptible to nucleophilic attack, with the methylthio (-SMe) groups serving as excellent leaving groups.

The molecule's reactivity is centered on two primary electrophilic sites: the imido carbon (C=N) and the nitrile carbon (C≡N). The regioselectivity of its reactions is dictated by the nature of the attacking nucleophile and the reaction conditions employed. Generally, soft nucleophiles and those capable of forming stable cyclic structures will preferentially attack the imido carbon, leading to substitution of one or both methylthio groups. This reactivity is the cornerstone of its utility in constructing a vast array of heterocyclic systems, including pyrimidines, triazines, pyrazoles, and thiazoles.[2]

Synthesis Overview

Commercially available, **dimethyl cyanocarbonimidodithioate** can also be readily synthesized in the laboratory. A common and reliable method involves the reaction of cyanamide with carbon disulfide in the presence of a base, followed by S-alkylation with an alkylating agent like iodomethane or dimethyl sulfate.[3][4]



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Diagram 1. General synthesis scheme for **dimethyl cyanocarbonimidodithioate**.

Regioselective Reactions with Amine Nucleophiles

The reaction of **dimethyl cyanocarbonimidodithioate** with amines is a cornerstone of its application, leading to a variety of nitrogen-containing heterocycles. The regioselectivity is highly dependent on whether a monoamine or a diamine is used as the nucleophile.

Mechanism: Nucleophilic Substitution

The primary reaction pathway involves the nucleophilic attack of the amine nitrogen on the electrophilic imido carbon. This is followed by the elimination of one molecule of methanethiol (MeSH) to form a substituted N-cyano-S-methylisothiurea intermediate. If a second equivalent of the amine is present or if an intramolecular amine is available (as in a diamine), a second substitution can occur to displace the remaining methylthio group.



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Diagram 2. General mechanism for reaction with amines.

Application Protocol: Synthesis of a Substituted Pyrimidine

This protocol details the synthesis of a fused pyrimidine derivative through the reaction of **dimethyl cyanocarbonimidodithioate** with an amino-heterocycle, specifically 2-aminobenzimidazole. This reaction proceeds via an initial substitution followed by an intramolecular cyclization.^[2]

Principle: 2-Aminobenzimidazole acts as a dinucleophile. The exocyclic amine first attacks the imido carbon, displacing a methylthio group. The resulting intermediate then undergoes a base-

catalyzed intramolecular cyclization, where the endocyclic nitrogen attacks the nitrile carbon, leading to the formation of the fused pyrimidine ring system.

Materials and Reagents:

- **Dimethyl cyanocarbonimidodithioate** (1.46 g, 10 mmol)
- 2-Aminobenzimidazole (1.33 g, 10 mmol)
- N,N-Dimethylformamide (DMF), 20 mL
- Triethylamine (TEA), 1.5 mL
- Ethanol for recrystallization

Step-by-Step Protocol:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzimidazole (1.33 g) in DMF (20 mL).
- Add **dimethyl cyanocarbonimidodithioate** (1.46 g) to the solution and stir for 5 minutes at room temperature.
- Add triethylamine (1.5 mL) as a catalyst and base.
- Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., Ethyl acetate/Hexane 1:1). The evolution of methanethiol gas will be noticeable.
- After completion, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
- A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 20 mL).
- Dry the crude product in a vacuum oven at 60 °C.

- Purify the crude solid by recrystallization from hot ethanol to yield 2-methylthio-s-triazino[1,2-a]benzimidazol-4-amine as a crystalline solid.[2]

Characterization (Expected):

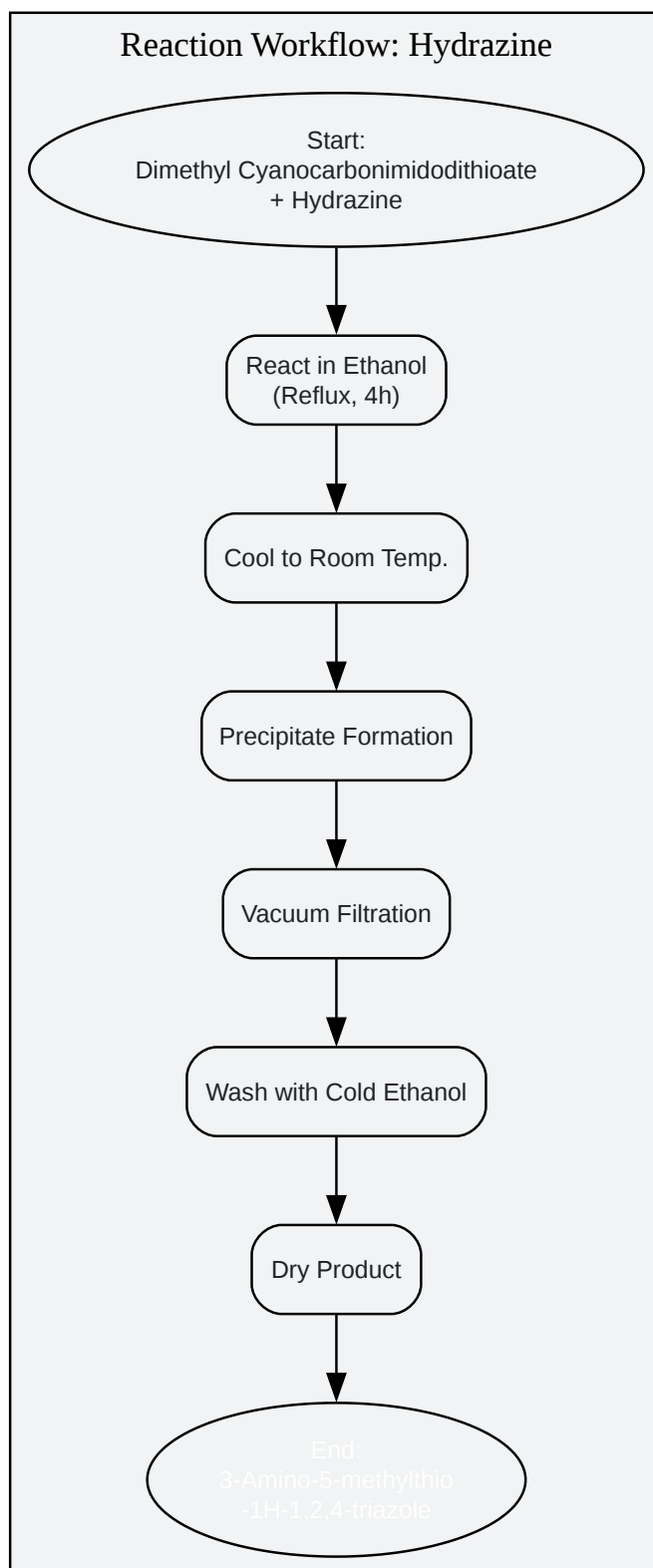
- Yield: 75-85%
- Melting Point: Specific to the synthesized compound, literature verification required.
- ^1H NMR (DMSO-d_6): Expect a singlet for the -SMe protons ($\delta \sim 2.5$ ppm), aromatic protons, and amine protons.
- IR (KBr, cm^{-1}): Expect characteristic peaks for N-H stretching, C=N, and C-N bonds.

Regioselective Reactions with Hydrazine Derivatives

Hydrazine and its derivatives are potent dinucleophiles that react with **dimethyl cyanocarbonimidodithioate** to produce a variety of five- and six-membered heterocycles, such as 1,2,4-triazoles and pyrazoles.[2] The regioselectivity is determined by which nitrogen atom of the hydrazine performs the initial and subsequent nucleophilic attacks.

Mechanism: Cyclization Pathways

With hydrazine hydrate, the reaction typically proceeds by an initial attack from one nitrogen onto the imido carbon, followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon, ultimately forming a 3-amino-5-methylthio-1H-1,2,4-triazole. The mechanism involves the formation of a hydrazone-like intermediate which then cyclizes.[6][7][8]



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Diagram 3. Experimental workflow for reaction with hydrazine.

Application Protocol: Synthesis of 3-Amino-5-methylthio-1H-1,2,4-triazole

Principle: This one-pot reaction provides a direct route to a functionalized 1,2,4-triazole. Hydrazine acts as a 1,2-dinucleophile, leading to a stable five-membered heterocyclic ring.

Materials and Reagents:

- **Dimethyl cyanocarbonimidodithioate** (1.46 g, 10 mmol)
- Hydrazine hydrate (99%), (~0.5 mL, 10 mmol)
- Ethanol (95%), 30 mL

Step-by-Step Protocol:

- Suspend **dimethyl cyanocarbonimidodithioate** (1.46 g) in 30 mL of ethanol in a 100 mL round-bottom flask with a magnetic stirrer.
- Add hydrazine hydrate (0.5 mL) dropwise to the suspension at room temperature. The mixture may warm slightly.
- Attach a reflux condenser and heat the mixture to reflux for 4 hours. The solid will gradually dissolve, and a new precipitate may form as the reaction progresses.
- After the reflux period, cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.
- Collect the white crystalline product by vacuum filtration.
- Wash the product with a small amount of ice-cold ethanol (2 x 5 mL).
- Dry the product under vacuum to afford pure 3-amino-5-methylthio-1H-1,2,4-triazole.

Characterization (Expected):

- Yield: >90%

- Melting Point: ~185-188 °C
- ¹H NMR (DMSO-d₆): Expect a singlet for -SMe protons (δ ~2.4 ppm), a broad singlet for the NH₂ protons (δ ~5.6 ppm), and a very broad singlet for the ring NH proton (δ ~12.5 ppm).

Regioselective Reactions with Active Methylene Compounds

Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate), are excellent carbon nucleophiles in the presence of a base.^[9] Their reaction with **dimethyl cyanocarbonimidodithioate** provides a powerful route to highly substituted pyridines and pyrimidines.^[2]

Mechanism: Michael Addition and Cyclization Cascade

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., triethylamine, potassium carbonate) to form a carbanion.^[10] This carbanion attacks the imido carbon of **dimethyl cyanocarbonimidodithioate** in a Michael-type addition, displacing one methylthio group. The resulting intermediate possesses both a nucleophilic nitrogen and an electrophilic nitrile group, setting the stage for an intramolecular cyclization to form a six-membered ring.

Data Summary: Synthesis of Pyrimidine Derivatives

The versatility of this reaction is demonstrated by the range of products accessible by varying the active methylene compound.

Active Methylene Compound	Base/Solvent	Product Type	Typical Yield (%)	Reference
Malononitrile	TEA / Ethanol	2,4-Diamino-5-cyano-6-methylthiopyrimidine	85-95	[2]
Ethyl Cyanoacetate	NaOEt / Ethanol	4-Amino-2-hydroxy-5-ethoxycarbonyl-6-methylthiopyrimidine	80-90	[2]
Cyanoacetamide	Piperidine / DMF	4,6-Diamino-2-methylthiopyrimidine-5-carbonitrile	70-80	[2]

Application Protocol: Synthesis of N-Aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles

Principle: This protocol exemplifies the reaction with a cyanoacetanilide, an active methylene compound, to form a substituted pyrimidinone. The reaction is a one-pot condensation and cyclization process.

Materials and Reagents:

- **Dimethyl cyanocarbonimidodithioate** (1.46 g, 10 mmol)
- **2-Cyano-N-phenylacetamide (Cyanoacetanilide)** (1.60 g, 10 mmol)
- Ethanol, 30 mL
- Triethylamine (TEA), 2 mL

Step-by-Step Protocol:

- To a solution of 2-cyano-N-phenylacetamide (1.60 g) in ethanol (30 mL) in a 100 mL flask, add **dimethyl cyanocarbonimidodithioate** (1.46 g).
- Add triethylamine (2 mL) to the mixture.
- Stir the reaction mixture at reflux for 8 hours. Monitor by TLC.
- After cooling, a solid product will precipitate from the solution.
- Collect the solid by filtration, wash with cold ethanol, and dry.
- Recrystallize from glacial acetic acid if further purification is needed.

Characterization (Expected):

- Yield: 70-85%
- ^1H NMR (DMSO-d_6): Expect signals for the -SMe group, aromatic protons, and a broad signal for the pyrimidine NH proton.
- IR (KBr, cm^{-1}): Look for characteristic absorptions for C=O (amide), C \equiv N (nitrile), and N-H bonds.

Conclusion

Dimethyl cyanocarbonimidodithioate stands out as a privileged reagent in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds.^{[11][12]} Its predictable yet versatile reactivity allows for the regioselective synthesis of a multitude of complex molecules from simple, readily available starting materials. The key to harnessing its potential lies in understanding the interplay between its electrophilic centers and the nature of the chosen nucleophile. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this powerful building block into their synthetic strategies for drug discovery and materials science.

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